4-(3-Chlorobenzyl)-2-methylphenol

Description

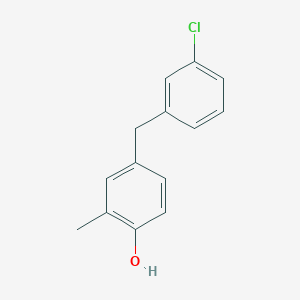

4-(3-Chlorobenzyl)-2-methylphenol is a synthetic phenolic compound characterized by a phenol core substituted with a 3-chlorobenzyl group at the 4-position and a methyl group at the 2-position.

Properties

CAS No. |

6279-20-5 |

|---|---|

Molecular Formula |

C14H13ClO |

Molecular Weight |

232.70 g/mol |

IUPAC Name |

4-[(3-chlorophenyl)methyl]-2-methylphenol |

InChI |

InChI=1S/C14H13ClO/c1-10-7-12(5-6-14(10)16)8-11-3-2-4-13(15)9-11/h2-7,9,16H,8H2,1H3 |

InChI Key |

RIKNZPUIDLOLRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)-2-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with 2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Benzyl alcohol derivatives.

Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

4-(3-Chlorobenzyl)-2-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or antifungal properties.

Medicine: Research may explore its potential as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorobenzyl group can enhance its binding affinity to certain molecular targets, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Phenolic Derivatives

A series of compounds described in , such as PBP-C2 (ethoxy), PBP-C4 (butoxy), and PBP-C10 (decyloxy), share a phenolic backbone with varying alkoxy chain lengths. These compounds, designed as selective estrogen receptor degradation (SERD) inducers, highlight the role of substituent size and polarity:

- Synthesis Yields : Longer alkoxy chains (e.g., decyloxy in PBP-C10) result in moderate yields (~39%), while shorter chains (e.g., ethoxy in PBP-C2) are synthesized with higher efficiency (~16–47%) .

Comparison Table 1: Alkoxy-Substituted Phenols

Chlorinated Benzyl Derivatives

and describe compounds with 3-chlorobenzyl groups but differing core structures:

- 6j (heterocyclic thiadiazine): Incorporates a 3-chlorobenzyl group into a pyrazolo-thiadiazine scaffold, synthesized via benzylation followed by chromatography (yield unspecified). This structure exhibits enhanced thermal stability due to the fused heterocyclic system .

- 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide: Features a sulfonamide-thiazole moiety, with a molecular weight of 389.88 g/mol.

Comparison Table 2: Chlorinated Benzyl Derivatives

Environmental and Analytical Comparisons

and highlight environmental persistence and detection of simpler phenolic analogs:

- 4-Chloro-2-methylphenol: Detected in environmental samples with a half-life of ~7–14 days in aerobic soils.

- 2-Methylphenol (o-cresol): Frequently detected in groundwater at concentrations exceeding hazard limits (e.g., 120 µg/L in MW-19 ). Compared to this compound, o-cresol’s lower molecular weight (108.1 g/mol) and lack of a benzyl group result in higher water solubility and faster degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.